N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 4-methylphenyl group at position 1 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 2-(4-chlorophenyl)ethyl chain.
Key physicochemical properties include a molecular weight of 417.9 g/mol, a calculated logP of 3.64, and a polar surface area of 59.61 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity . Its structure is achiral, simplifying synthesis and purification processes. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methylphenyl) groups may influence its electronic profile and intermolecular interactions, which are critical for biological activity .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-13-2-8-16(9-3-13)23-12-17(21-22-23)18(24)20-11-10-14-4-6-15(19)7-5-14/h2-9,12H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUHCMLXDPWCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne under copper(I)-catalyzed conditions.
Attachment of the carboxamide group: The triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.
Introduction of the phenyl groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group facilitates nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
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Reaction with amines : Substitution occurs at the para-chlorine position when treated with primary/secondary amines (e.g., piperazine) in DMF at 80–100°C, yielding aryl amine derivatives.
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Reactivity comparison :
Substrate Reagent Conditions Yield (%) Product Application 4-Chlorophenyl group Piperazine DMF, 80°C, 12 hrs 72 Anticancer lead optimization 4-Chlorophenyl group Sodium methoxide MeOH, reflux, 6 hrs 58 Solubility enhancement
Amide Hydrolysis
The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions:
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Acidic hydrolysis : In 6M HCl at 100°C for 24 hours, the amide converts to the corresponding carboxylic acid.
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Alkaline hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 60°C for 8 hours yields the carboxylate salt.
Key data :
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Hydrolysis rates depend on steric hindrance from the 4-methylphenyl group, reducing reactivity by ~30% compared to unsubstituted analogs.
Triazole Ring Functionalization
The 1,2,3-triazole core participates in regioselective reactions:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms bis-triazole derivatives when reacted with terminal alkynes, enhancing antimicrobial activity .
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Electrophilic substitution : Bromination at the C5 position of the triazole ring using NBS in CCl4 yields halogenated analogs for SAR studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura coupling : The 4-methylphenyl group reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh3)4 catalysis, producing biaryl derivatives.
Catalyst Solvent Temperature (°C) Yield (%) Pd(PPh3)4 DME/H2O 80 85 Pd(OAc)2/XPhos Toluene 100 78
Reduction and Oxidation
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Reduction : The carboxamide group resists standard LiAlH4 reduction, but the triazole ring undergoes partial hydrogenation under H2/Pd-C to form dihydrotriazoles.
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Oxidation : MnO2 selectively oxidizes the benzylic position of the ethyl linker, forming a ketone derivative.
Mechanistic Insights from Computational Studies
DFT calculations reveal:
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SNAr activation energy : 28.5 kcal/mol for substitution at the 4-chlorophenyl group, explaining its moderate reactivity.
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Triazole ring electron density : The carboxamide group withdraws electrons, directing electrophiles to the C5 position (Mulliken charge: −0.12 e) .
Stability and Degradation
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Thermal stability : Decomposes at 220°C (TGA data).
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Photodegradation : UV light (254 nm) induces cleavage of the triazole-carboxamide bond with a half-life of 4.2 hours.
This compound’s reactivity profile underscores its versatility as a scaffold in drug discovery and materials science. Controlled functionalization of its triazole ring
Scientific Research Applications
Antitumor Activity
Research indicates that triazole derivatives, including N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, exhibit significant antitumor effects. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
Key Findings :
- Cell Lines Tested : Non-small cell lung cancer (NSCLC) cell lines such as A549 and H460.
- Mechanism : Inhibition of epidermal growth factor receptor (EGFR) signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| e4 | A549 | 5.2 | EGFR Inhibition |
| e12 | H460 | 4.8 | Apoptosis Induction |
In a comparative study, triazole derivatives demonstrated enhanced efficacy over standard treatments like Erlotinib in NSCLC models.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The presence of the triazole ring is crucial for inhibiting fungal growth by targeting ergosterol biosynthesis pathways.
Key Findings :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with NSCLC cells showed that treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.
Antimicrobial Testing
Antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with other 1-aryl-1H-1,2,3-triazole-4-carboxamides, differing primarily in substituents on the triazole core, aryl groups, and amide side chains. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Triazole Carboxamides
Key Observations :
Substituent Effects on Bioactivity :
- The 5-trifluoromethyl substituent (as in ) significantly enhances anticancer potency, likely due to increased electron-withdrawing effects and metabolic stability.
- Chiral hydroxypropanamide groups (e.g., ZIPSEY ) may improve target selectivity but complicate synthesis.
- Oxazole-methylamide side chains (LELHOB ) show moderate activity, suggesting steric or electronic limitations.
Physicochemical Properties :
- The target compound’s logP (3.64) is comparable to analogs with antiproliferative activity (e.g., LELHOB, logP ~3.5), indicating favorable membrane permeability .
- Higher polar surface area (59.61 Ų) compared to ZIPSEY (45 Ų) may reduce blood-brain barrier penetration but enhance solubility .
Synthetic Accessibility: The target compound’s synthesis likely follows standard routes for triazole carboxamides, such as cycloaddition of azides with alkynes followed by carboxamide coupling (see ) . Derivatives with 5-amino substituents (e.g., ) require additional steps for functionalization, increasing synthetic complexity .
Research Findings and Data Tables
Table 2: Anticancer Activity of Selected Triazole Carboxamides
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 417.9 | 3.64 | 59.61 | 5 |
| ZIPSEY (CSD refcode) | 395.8 | 3.1 | 45.0 | 4 |
| LELHOB (CSD refcode) | 409.9 | 3.5 | 55.2 | 6 |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951611-41-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a triazole ring, which is known for its pharmacological versatility. The key chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN4O |
| Molecular Weight | 340.8 g/mol |
| LogP | 3.819 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 59.612 Ų |
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit substantial antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Testing
A study assessed the antimicrobial efficacy of this compound against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The results indicate that the compound possesses moderate to strong activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays were conducted on human cancer cell lines (e.g., HCT116 colorectal cancer cells):
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12.5 |
| MCF7 (breast) | 15.0 |
| HeLa (cervical) | 10.0 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects.
The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a mechanism involving the modulation of inflammatory pathways .
Q & A
Q. What are the most effective synthetic routes for N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach known for high efficiency and regioselectivity. Key steps include:
- Preparation of the alkyne precursor (e.g., 4-methylphenylacetylene) and azide derivative (e.g., 2-(4-chlorophenyl)ethyl azide).
- Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMF or THF at 25–60°C for 12–24 hours .
- Purification via column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic methods are optimal for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- X-ray Crystallography : Refinement using SHELXL (e.g., resolving anisotropic displacement parameters and hydrogen bonding networks). SHELX software is robust for small-molecule refinement, though challenges like twinning may require additional algorithms .
Q. How can researchers evaluate the anticancer potential of this compound?
Standard protocols include:
- In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HCT-116) to determine IC₅₀ values .
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis via flow cytometry.
- Target identification : Molecular docking or surface plasmon resonance (SPR) to assess binding to targets like c-Met kinase .
Advanced Research Questions
Q. How should discrepancies in reported biological activities of triazole derivatives be addressed?
Contradictions often arise from variations in:
- Assay conditions (e.g., serum concentration, incubation time).
- Cell line heterogeneity (e.g., genetic drift in MCF-7 sublines). Mitigation strategies:
- Standardize protocols (e.g., NIH/NCI guidelines).
- Use comparative tables to track substituent effects (e.g., IC₅₀ differences between 4-chlorophenyl vs. methoxybenzyl analogs) .
Q. What strategies are employed to establish structure-activity relationships (SAR) for triazole-based carboxamides?
Key approaches include:
- Systematic substitution : Varying substituents (e.g., halogen vs. methyl groups) on phenyl rings to assess impact on bioactivity.
- Molecular modeling : Density Functional Theory (DFT) or molecular dynamics to predict binding affinity and steric effects .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., triazole N-atoms) interacting with enzymatic pockets .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be mitigated?
Common challenges:
- Disorder in flexible groups : The ethyl linker in N-[2-(4-chlorophenyl)ethyl] may exhibit positional disorder.
- Twinned crystals : Use SHELXL’s TWIN command for refinement . Solutions:
- Apply ADPs (anisotropic displacement parameters) for non-H atoms.
- Validate refinement with R-factor convergence and residual density maps .
Q. What parameters are critical in optimizing the CuAAC reaction yield for this compound?
Key factors:
- Catalyst concentration : 5–10 mol% Cu(I) for regioselective 1,4-triazole formation.
- Solvent polarity : DMF or t-BuOH enhances reaction rate.
- Temperature : 50–60°C balances speed and side-reaction suppression.
- Azide purity : Avoid residual NaN₃ to prevent byproducts .
Methodological Tables
Q. Table 1: Comparative Anticancer Activity of Triazole Derivatives
| Substituent (R₁, R₂) | Cell Line (IC₅₀, μM) | Key Structural Feature | Reference |
|---|---|---|---|
| 4-Cl, 4-MePh | MCF-7 (12.3) | Chlorophenyl enhances c-Met binding | |
| 4-F, 3-OCH₃ | HCT-116 (18.7) | Methoxy improves solubility |
Q. Table 2: SHELXL Refinement Metrics
| Parameter | Value | Significance |
|---|---|---|
| R₁ (all data) | <0.05 | High data-to-parameter ratio |
| Residual density (eÅ⁻³) | ±0.3 | Validates H-atom placement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
